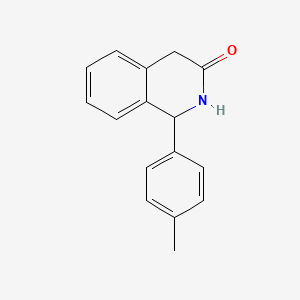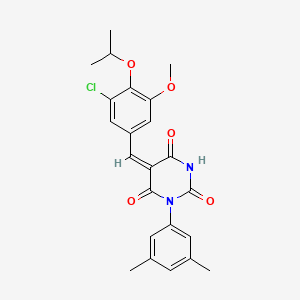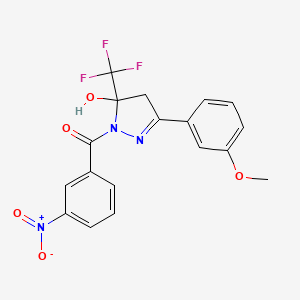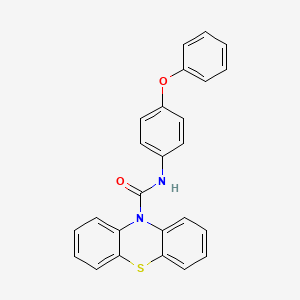
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
As mentioned earlier, 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone acts as a selective antagonist of the NMDA receptor. It binds to the receptor at the phencyclidine (PCP) site, which is located within the ion channel of the receptor. This blocks the influx of calcium and sodium ions into the cell, which is necessary for the activation of the receptor. This results in a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have several biochemical and physiological effects. It has been found to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This, in turn, leads to a reduction in the excitability of neurons and a decrease in the potential for excitotoxicity, which is a pathological process that can lead to neuronal death. Additionally, the blockade of NMDA receptors has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its selectivity for the NMDA receptor. This allows for the specific targeting of this receptor without affecting other receptors in the brain. Additionally, it has been shown to have a high affinity for the receptor, which makes it a potent antagonist. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy. Additionally, further studies are needed to investigate its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory diseases. Finally, there is a need for the development of more potent and longer-acting NMDA receptor antagonists that can be used in both lab experiments and clinical settings.
合成方法
The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to hydrogenation using a catalyst such as palladium on carbon to yield the final compound.
科学研究应用
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. This makes it a valuable tool for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.
属性
IUPAC Name |
1-(4-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18)17-16/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIHCKLMQQZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)

![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)

![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)
![methyl 1-adamantyl[(4-methoxybenzoyl)amino]acetate](/img/structure/B4923869.png)
![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)
